2-Methyl-6-phenylmorpholine 2-Methyl-6-phenylmorpholine
Brand Name: Vulcanchem
CAS No.: 59630-16-9
VCID: VC7984152
InChI: InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
SMILES: CC1CNCC(O1)C2=CC=CC=C2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2-Methyl-6-phenylmorpholine

CAS No.: 59630-16-9

Cat. No.: VC7984152

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-phenylmorpholine - 59630-16-9

Specification

CAS No. 59630-16-9
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 2-methyl-6-phenylmorpholine
Standard InChI InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Standard InChI Key OEIVXYYFUJADLC-UHFFFAOYSA-N
SMILES CC1CNCC(O1)C2=CC=CC=C2
Canonical SMILES CC1CNCC(O1)C2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Variants

Core Structure and Isomerism

The morpholine backbone of 2-methyl-6-phenylmorpholine consists of an oxygen and nitrogen atom within a six-membered ring. The methyl and phenyl substituents at positions 2 and 6 introduce stereochemical complexity. Four stereoisomers are possible due to the two chiral centers at carbons 2 and 6:

  • (2R,6R)-2-methyl-6-phenylmorpholine

  • (2S,6S)-2-methyl-6-phenylmorpholine

  • (2R,6S)-2-methyl-6-phenylmorpholine

  • (2S,6R)-2-methyl-6-phenylmorpholine

The racemic mixture (rac)-(2R,6S)-2-methyl-6-phenylmorpholine (CAS: 1809186-11-5) and enantiopure forms like (2S)-2-methyl-6-phenylmorpholine (CAS: 1822297-53-9) have been documented in chemical databases .

Table 1: Stereoisomers and Associated CAS Numbers

StereoisomerCAS NumberMolecular WeightPurity
(2S)-2-methyl-6-phenyl1822297-53-9177.24N/A
rac-(2R,6S)-2-methyl-6-phenyl1809186-11-5177.2497%
(2S,6s)-2-methyl-6-phenyl1350769-48-0177.2495%

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, general strategies involve:

  • Ring-Closing Reactions: Cyclization of β-amino alcohols with aldehydes or ketones.

  • Substitution Reactions: Introducing methyl and phenyl groups via nucleophilic substitution on a pre-formed morpholine ring.

  • Catalytic Asymmetric Synthesis: Chiral catalysts to achieve enantioselective synthesis of specific stereoisomers .

The InChI code \text{1S/C}_{11}\text{H}_{15}\text{NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 indicates a saturated morpholine ring with substituents in equatorial positions .

Industrial Production

Primary manufacturing occurs in China, with suppliers like Ambeed, Inc. offering the compound as a liquid under controlled storage conditions (2–8°C, sealed, and protected from light) . Scalability is limited by the need for stereochemical control, which impacts yield and cost.

Physicochemical Properties

Physical State and Stability

2-Methyl-6-phenylmorpholine is a liquid at room temperature with a density and boiling point yet to be experimentally determined. It is sensitive to light and moisture, requiring storage in dark, dry environments .

Table 2: Documented Physical Properties

PropertyValueSource
Molecular FormulaC11H15NO\text{C}_{11}\text{H}_{15}\text{NO}
Molecular Weight177.24 g/mol
Physical FormLiquid
Storage Temperature2–8°C
Purity95–97%

Applications and Research Utility

Organic Synthesis

Its chiral centers make it valuable for asymmetric catalysis and ligand design. Researchers have explored its use in synthesizing enantiomerically pure compounds for material science applications .

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